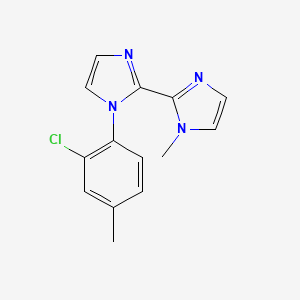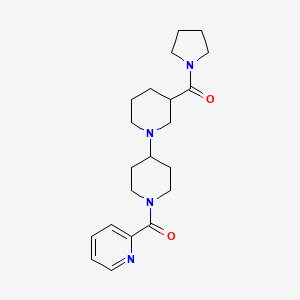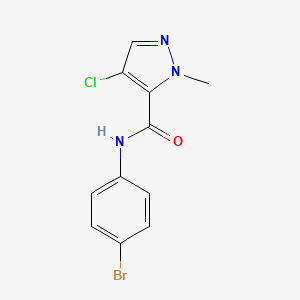
1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole, also known as BI-1, is a small molecule that has been found to exhibit various biochemical and physiological effects. It is a potential therapeutic agent for the treatment of a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole is not fully understood, but it is believed to involve the regulation of calcium signaling and the modulation of mitochondrial function. This compound has been found to interact with the inositol 1,4,5-trisphosphate receptor (IP3R) and the voltage-dependent anion channel (VDAC) in the mitochondria, which are involved in calcium signaling and mitochondrial function, respectively. This compound has been shown to regulate the activity of IP3R and VDAC, which can lead to the modulation of calcium signaling and mitochondrial function.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and regulate apoptosis in cells. This compound has also been found to improve mitochondrial function, reduce calcium overload, and regulate calcium signaling in cells. Additionally, this compound has been shown to improve cognitive function, reduce neuronal death, and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been shown to have low toxicity and high stability, which makes it a suitable candidate for therapeutic applications. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
For the study of 1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole include further elucidation of its mechanism of action and investigation of its potential therapeutic applications for other diseases.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole involves the reaction of 2-chloro-4-methylphenylamine with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a catalyst. The resulting product is purified using column chromatography to obtain this compound in high purity. The synthesis method has been optimized to improve the yield and purity of this compound.
Applications De Recherche Scientifique
1-(2-chloro-4-methylphenyl)-1'-methyl-1H,1'H-2,2'-biimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have neuroprotective effects by reducing neuronal death and improving cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been found to have cardioprotective effects by reducing oxidative stress and improving cardiac function in animal models of cardiovascular diseases.
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)-2-(1-methylimidazol-2-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-10-3-4-12(11(15)9-10)19-8-6-17-14(19)13-16-5-7-18(13)2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHGQZSNZQWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2C3=NC=CN3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)
![2-[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]-1-(1-pyrrolidinylsulfonyl)azepane](/img/structure/B5346701.png)
![methyl 4-[2-amino-3-cyano-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5346716.png)
![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5346723.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5346727.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5346729.png)

![8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B5346746.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5346752.png)
![5-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5346757.png)